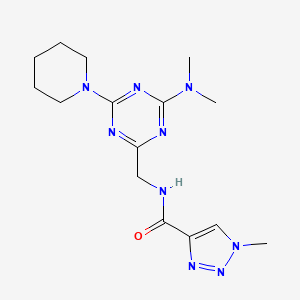
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that appears to be related to piperazine derivatives, which are known for their potential in pharmaceutical applications. The structure suggests the presence of multiple nitrogen-containing rings, such as triazine and triazole, which are often seen in compounds with a variety of biological activities.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into related chemical structures and their synthesis. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives is discussed, which shares some structural features with the target compound, such as the piperazine ring and dimethylamino group . The synthesis of these related compounds involves the formation of piperazinecarboxamide derivatives, which could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the target compound likely involves a triazine core substituted with a dimethylamino group and a piperidinyl group, as well as a triazole ring attached through a carboxamide linker. The presence of these heterocyclic components suggests that the compound could exhibit interesting electronic and steric properties, which might be relevant for its biological activity. The structure of related compounds, such as those derived from l-piperazine-2-carboxylic acid, indicates that the arrangement of these rings can significantly influence the compound's reactivity and selectivity .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the reactivity of similar structures. For example, the l-piperazine-2-carboxylic acid derived N-formamides are reported to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . This suggests that the target compound might also participate in similar Lewis acid-base reactions due to the presence of the piperazine and triazole rings, which are known to be involved in catalytic cycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and the potential for hydrogen bonding could affect its solubility and stability. The related piperazine derivatives are synthesized and evaluated for their antiallergy activity, indicating that these compounds can interact with biological systems, which is often dependent on their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of novel compounds incorporating structures related to the specified chemical has been a subject of extensive research. For instance, compounds integrating triazine and triazolo[1,5-a]pyrimidine derivatives have been synthesized, exhibiting moderate antimicrobial activity against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Such studies underscore the compound's relevance in developing new antimicrobial agents.
Biological Evaluation and Applications
Research focusing on the biological evaluation of compounds structurally related to the specified chemical has identified potential antimicrobial applications. For example, thiazolidinone derivatives with triazine and piperazine components have shown antimicrobial activity against a range of bacteria and fungi, suggesting their use in developing new antimicrobial therapies (Patel, Patel, Kumari, & Patel, 2012).
Another study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, revealing the critical role of the triazine heterocycle for potency and selectivity. This highlights the potential therapeutic applications of such compounds in disease models through modulation of epoxide levels (Thalji et al., 2013).
Antifungal and Antiallergy Activities
- Some derivatives have been synthesized and evaluated for antiallergy activity, demonstrating moderate success in passive foot anaphylaxis assays, though no significant activity in guinea pig anaphylaxis assays. This research suggests potential for developing antiallergic therapies, albeit with a need for further optimization (Walsh et al., 1990).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N9O/c1-22(2)14-17-12(9-16-13(25)11-10-23(3)21-20-11)18-15(19-14)24-7-5-4-6-8-24/h10H,4-9H2,1-3H3,(H,16,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKGQDQYEZAPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


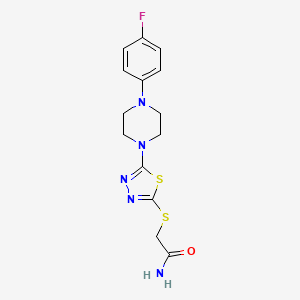
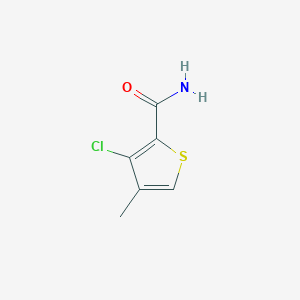
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
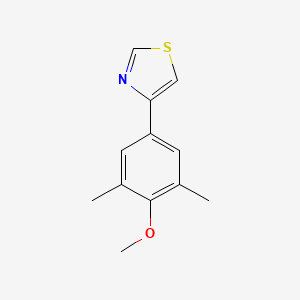

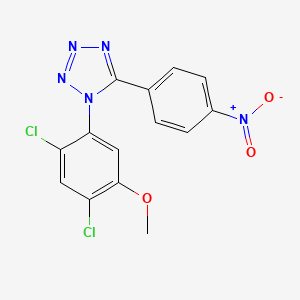
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
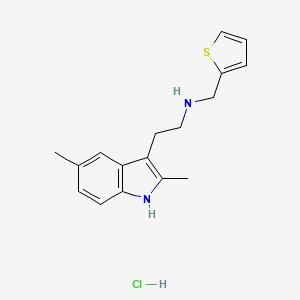
![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)


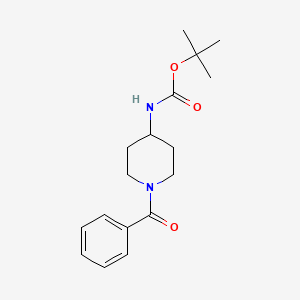
![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)